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Orazamide (Pyrazinamide) stability and storage conditions for laboratory use

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Compound of Interest		
Compound Name:	Orazamide	
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Orazamide (Pyrazinamide) Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of **Orazamide** (Pyrazinamide) for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Orazamide (Pyrazinamide)?

A1: Solid pyrazinamide should be stored in well-closed containers at a temperature between 15°C and 30°C (59°F to 86°F).[1][2][3] It is important to protect it from excessive humidity.[3] For laboratory samples in serum, freezing at -20°C or -70°C is required, and thawing should be avoided.[4]

Q2: How stable is **Orazamide** (Pyrazinamide) in aqueous solutions or suspensions?

A2: Pyrazinamide demonstrates good stability in aqueous suspensions. One study found that a 100 mg/mL pyrazinamide oral suspension in Syrspend SF PH4 was stable for at least 90 days at room temperature, with drug concentrations remaining within ±5% of the initial value.[5] In another study, monosuspensions of pyrazinamide retained over 90% of their initial concentration after 28 days at temperatures of 4°C, 24°C, and 40°C.[6]



Q3: Are there any known incompatibilities when preparing solutions with **Orazamide** (Pyrazinamide)?

A3: Yes, pyrazinamide should not be mixed in suspensions with rifampin, as this can lead to a marked fall in the concentration of one or both agents.[6] The addition of vitamin C (ascorbic acid) to suspensions containing pyrazinamide and isoniazid has also been shown to cause a significant decline in the detectable amount of the drugs.[6]

Q4: What are the different polymorphic forms of **Orazamide** (Pyrazinamide) and which is the most stable?

A4: Pyrazinamide is known to exist in at least four polymorphic forms: α , β , γ , and δ .[7][8] The α polymorph is considered the most thermodynamically stable form under ambient conditions. [7][8][9] The β , γ , and δ forms will transform into the α phase over time or with mechanical stress.[7] While the γ form has a faster dissolution rate, the α polymorph is preferred for its combination of good stability and bioavailability.[8]

Q5: How does pH affect the stability of **Orazamide** (Pyrazinamide) in solution?

A5: Pyrazinamide is generally stable across a range of pH values typical for in vitro digestive condition simulations. Studies have shown that at 37°C, pyrazinamide retains over 95% of its initial concentration at pH levels from 1.25 to 7.4.[10]

Data Summary Tables

Table 1: Recommended Storage Conditions for Solid Pyrazinamide

Form	Temperature	Container	Additional Notes
Powder/Tablets	15°C to 30°C (59°F to 86°F)[1][2][3]	Well-closed container[1][2]	Protect from excessive humidity[3]
Serum Samples	Freeze at -20°C or -70°C[4]	Plastic vial[4]	Do not allow samples to thaw[4]

Table 2: Stability of Pyrazinamide in Aqueous Suspensions



Concentration & Vehicle	Temperature	Duration	Remaining Concentration	Reference
100 mg/mL in Syrspend SF PH4	Room Temperature	90 days	>95%	[5]
Monosuspension	4°C, 24°C, 40°C	28 days	>90%	[6]
Co-suspension with Isoniazid	4°C, 24°C, 40°C	28 days	>90%	[6]

Table 3: Stability of Pyrazinamide in Human Plasma

Storage Condition	Duration	Stability	Reference
-80°C	21 days	Stable	[11]
Freeze-Thaw Cycle	1 cycle	Stable	[11]
Processed sample at Room Temp	8 hours	Stable	[11]

Troubleshooting Guide



Issue	Possible Cause	Recommended Action
Unexpected Results or Loss of Activity	Degradation due to improper storage: The compound may have been exposed to high temperatures or humidity.	Verify storage conditions. Use a fresh, properly stored stock of pyrazinamide.
Incompatibility with other reagents: Co-formulation with agents like rifampin or the addition of vitamin C can degrade pyrazinamide.[6]	Avoid preparing stock solutions or experimental mixtures containing rifampin or ascorbic acid. Prepare fresh, individual solutions whenever possible.	
Use of a less stable polymorph: An unstable polymorph (β , γ , or δ) may have converted to the more stable α form, potentially affecting dissolution or other properties.	Confirm the polymorphic form if possible. The α polymorph is the most stable for consistent results.[7]	
Precipitate Forms in Solution	Exceeded Solubility: The concentration of pyrazinamide may be too high for the chosen solvent and temperature.	Review the solubility data for your specific solvent system. Consider gentle warming or sonication to aid dissolution, but be mindful of potential degradation at high temperatures.
pH Shift: A change in the pH of the solution could affect solubility.	Check and buffer the pH of your solution as needed. Pyrazinamide is generally stable across a range of pH values but solubility can still be affected.[10]	

Experimental Protocols



Protocol: Stability Assessment of Pyrazinamide in Suspension using HPLC

This protocol is adapted from methodologies used to assess the chemical stability of pyrazinamide suspensions.[5]

- 1. Objective: To determine the concentration of pyrazinamide in a suspension over time to assess its stability under specific storage conditions.
- 2. Materials:
- Pyrazinamide reference standard
- Compounding vehicle (e.g., Syrspend SF PH4)
- HPLC grade acetonitrile
- Phosphate buffer (pH 3.0)
- · HPLC system with UV detector
- C18 analytical column (e.g., 150 x 4.6 mm, 5 μm)
- · Volumetric flasks, pipettes, and syringes
- 0.45 μm syringe filters
- 3. Preparation of Solutions:
- Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 40:60
 (v/v) ratio. Degas before use.
- Standard Stock Solution: Accurately weigh and dissolve pyrazinamide reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

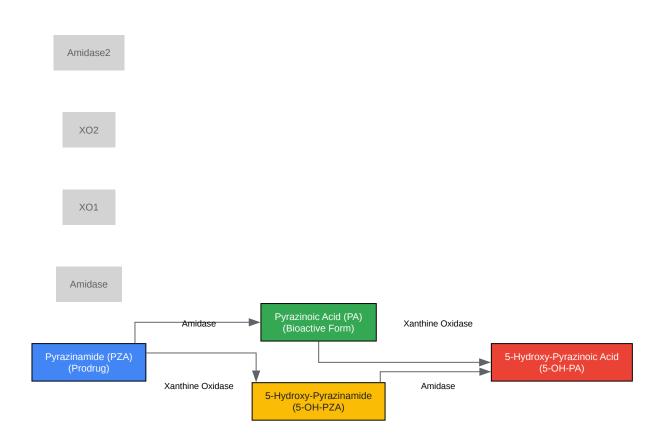


- 4. Preparation of Pyrazinamide Suspension:
- Prepare the pyrazinamide suspension at the desired concentration (e.g., 100 mg/mL) in the chosen vehicle according to standard laboratory procedures.
- Store aliquots of the suspension under the desired stability-testing conditions (e.g., room temperature, refrigerated, elevated temperature).
- 5. Sample Analysis (at each time point: 0, 7, 14, 30, 60, 90 days):
- Thoroughly shake the suspension to ensure homogeneity.
- Accurately withdraw a small volume of the suspension and dilute it with the mobile phase to a final concentration within the calibration range.
- Filter the diluted sample through a 0.45 μm syringe filter.
- Inject the filtered sample into the HPLC system.
- 6. HPLC Conditions:
- Column: C18 column
- Mobile Phase: Acetonitrile/Phosphate Buffer pH 3.0 (40:60)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 280 nm
- Injection Volume: 20 μL
- 7. Data Analysis:
- Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Determine the concentration of pyrazinamide in the test samples by interpolating their peak areas from the calibration curve.



• Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining >90% of the initial concentration.

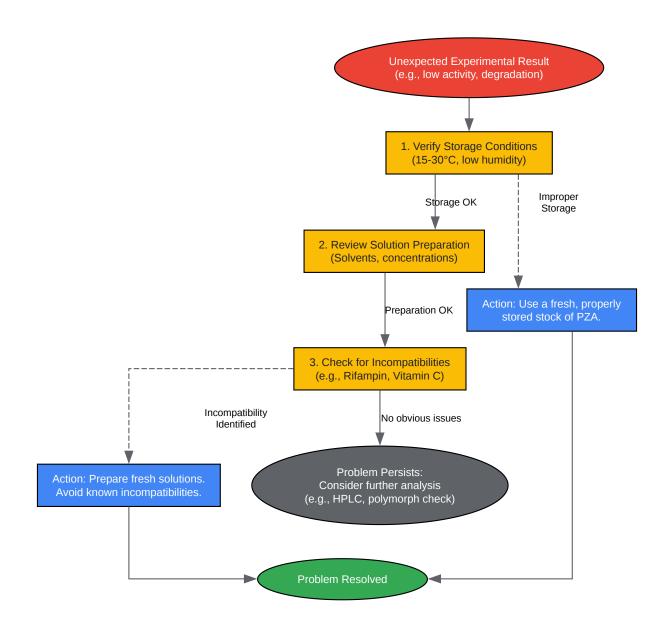
Visualizations



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Caption: Metabolic pathway of Pyrazinamide (PZA).[12][13]





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Caption: Troubleshooting workflow for **Orazamide** (Pyrazinamide) stability issues.

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